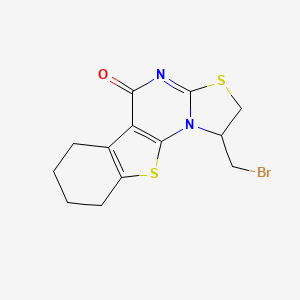

C13H13BrN2OS2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C13H13BrN2OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H13BrN2OS2 typically involves the reaction of a brominated aromatic compound with a thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

C13H13BrN2OS2: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the nitrogen-containing groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include de-brominated compounds and reduced nitrogen derivatives.

Scientific Research Applications

C13H13BrN2OS2: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of C13H13BrN2OS2 involves its interaction with specific molecular targets. The bromine atom and the nitrogen-sulfur moiety play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

C13H13BrN2OS2: can be compared with other brominated thiophene derivatives and nitrogen-containing heterocycles. Similar compounds include:

C12H10BrN2OS: A brominated thiophene with one less sulfur atom.

C13H12BrN2O2S: A brominated thiophene with an additional oxygen atom.

C13H13ClN2OS2: A chlorinated analog with similar structural features.

The uniqueness of This compound lies in its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties .

Biological Activity

The compound C13H13BrN2OS2, commonly known as triclocarban (TCC), is a synthetic antimicrobial agent primarily used in personal care products such as soaps and deodorants. Concerns regarding its biological activity and potential toxicological effects have led to increased research interest. This article reviews the biological activities of TCC, focusing on its interactions with various biological systems, particularly in mammalian cells.

Chemical Structure and Properties

Triclocarban has the following chemical structure:

- Molecular Formula: this compound

- Molecular Weight: 327.29 g/mol

This compound contains a bromine atom, a thiourea moiety, and is classified as a carbanilide derivative. Its structure is significant for its biological activities, particularly its interaction with nuclear receptors and calcium signaling pathways.

Antimicrobial Properties

TCC exhibits broad-spectrum antimicrobial activity, effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, which leads to cell death.

Table 1: Summary of Antimicrobial Activity of TCC

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4-8 μg/mL |

| Escherichia coli | 16-32 μg/mL |

| Candida albicans | 8-16 μg/mL |

Hormonal Activity

Research has indicated that TCC can interact with hormonal pathways, particularly through nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR). Studies have shown that TCC enhances hormone-dependent gene expression but exhibits weak agonistic activity on its own.

Key Findings:

- Estrogen Receptor Activation: TCC enhances estradiol-dependent gene expression by up to 2.5-fold in vitro, suggesting potential endocrine-disrupting properties .

- Androgen Receptor Interaction: Similar enhancements were observed with testosterone-dependent activation of AR-responsive genes .

Calcium Signaling

TCC has been shown to influence calcium signaling by interacting with ryanodine receptors (RyR). It significantly enhances the binding of ryanodine to RyR1, leading to increased intracellular calcium levels in muscle cells.

Table 2: Effects of TCC on Calcium Signaling

| Concentration (μM) | Effect on Calcium Levels |

|---|---|

| 0.1 - 10 | Significant elevation of cytosolic [Ca²⁺] |

Study 1: In Vitro Assessment of TCC

In a study assessing the biological activities of TCC in mammalian cells, researchers utilized various bioassays to evaluate its effects on nuclear receptors and calcium signaling pathways. The results indicated that while TCC did not exhibit strong agonistic activity alone, it could potentiate the effects of natural hormones .

Study 2: Environmental Impact and Toxicology

A comprehensive review highlighted the potential toxicological effects of TCC on aquatic organisms due to its widespread use in personal care products. The study emphasized the importance of evaluating both the ecological impact and human health risks associated with long-term exposure to triclocarban .

Properties

Molecular Formula |

C13H13BrN2OS2 |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

3-(bromomethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one |

InChI |

InChI=1S/C13H13BrN2OS2/c14-5-7-6-18-13-15-11(17)10-8-3-1-2-4-9(8)19-12(10)16(7)13/h7H,1-6H2 |

InChI Key |

UGIHUIYATGNEDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.